Ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate

Description

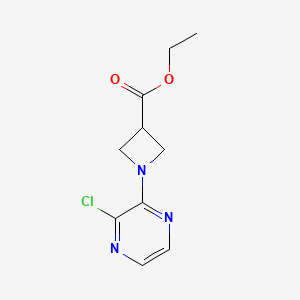

Ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate is a heterocyclic compound featuring an azetidine ring fused with a pyrazine moiety. The azetidine ring (a four-membered nitrogen-containing ring) is substituted at the 1-position with a 3-chloropyrazine group and at the 3-position with an ethyl ester. This structure combines the conformational rigidity of azetidine with the aromatic and electronic properties of chloropyrazine, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2/c1-2-16-10(15)7-5-14(6-7)9-8(11)12-3-4-13-9/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGJHGYQEWJPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that azetidine derivatives, which are part of the compound’s structure, have been found in life-saving antibiotics like penicillin and cephalosporin. They exhibit a variety of biological activities.

Mode of Action

Azetidine derivatives, a key component of this compound, have been found to interact with various biological targets due to their inherent rigidity. This rigidity decreases the conformational entropy penalty when it comes to an interaction between a potential bioactive compound and its putative molecular target.

Biochemical Pathways

It is known that azetidine derivatives can be involved in proteins and cause protein misfolding, disrupting the normal function of the protein.

Pharmacokinetics

It is known that the inherent rigidity of azetidine derivatives, a key component of this compound, can influence their pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

Ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, ranging from enzyme inhibition to activation, depending on the specific biochemical context.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it has been observed to impact metabolic processes, potentially altering the balance of metabolites within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding interaction can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, while it may degrade over time in others. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, highlighting its potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels. The specific metabolic pathways affected by this compound can vary depending on the biological context, but its influence on enzyme activity and metabolite levels is a common theme.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. The distribution of this compound can influence its accumulation and activity, affecting its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity.

Biological Activity

Ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, and biological evaluations, highlighting relevant case studies and research findings.

Chemical Structure

This compound features a unique azetidine ring substituted with a chloropyrazine moiety. The structural formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent esterification processes. The synthetic route may include:

- Formation of the Azetidine Ring : Utilizing appropriate reagents to create the azetidine framework.

- Chloropyrazine Substitution : Introducing the chloropyrazine group through electrophilic aromatic substitution.

- Esterification : Reacting with ethyl chloroformate or similar reagents to yield the final ester product.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, a study demonstrated that derivatives of chloropyrazine possess significant antibacterial properties against various strains of bacteria, including resistant strains .

Anticancer Activity

This compound has been evaluated for its potential anticancer effects. A related compound showed inhibition of cancer cell proliferation in vitro, particularly in breast cancer cell lines . The mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Recent studies have suggested that chloropyrazine derivatives may exert neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of oxidative stress . This positions this compound as a candidate for further exploration in neurodegenerative disease models.

Study on Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that it exhibited comparable efficacy against Gram-positive bacteria, suggesting its potential as an alternative therapeutic agent .

Evaluation in Cancer Models

In vivo studies involving murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups. The observed IC50 values indicated potent activity against specific cancer cell lines .

Research Findings Summary Table

Scientific Research Applications

Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)

Recent studies have highlighted the role of compounds similar to Ethyl 1-(3-chloropyrazin-2-yl)azetidine-3-carboxylate as potent inhibitors of NAAA, an enzyme implicated in inflammatory responses. By inhibiting NAAA, these compounds can enhance the levels of palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory properties. The structure–activity relationship (SAR) studies indicate that modifications in the pyrazine ring significantly affect inhibitory potency, with some derivatives achieving low nanomolar IC₅₀ values .

Antitumor Activity

Compounds derived from or related to this compound have shown promising antitumor effects in various cancer models. For instance, a related pyrazinyl amine demonstrated substantial inhibition of Akt phosphorylation in breast cancer xenografts, suggesting that these compounds may interfere with critical signaling pathways involved in tumor growth and survival .

Cancer Treatment

The ability of this compound to inhibit key signaling pathways such as PI3K/Akt/mTOR makes it a candidate for cancer therapy. In preclinical models, related compounds have been shown to reduce tumor size significantly when administered at effective doses .

Neuroprotective Effects

Research indicates that compounds with similar structures may also exhibit neuroprotective effects by modulating endocannabinoid levels through NAAA inhibition. This property opens avenues for developing treatments for neurodegenerative diseases where inflammation plays a critical role.

Case Study 1: Inhibition of NAAA

A study published in Nature reported on the development of pyrazole azabicyclo derivatives, including this compound, which exhibited strong inhibition against human NAAA with IC₅₀ values in the low nanomolar range .

Case Study 2: Antitumor Activity

In experiments involving MDA-MB-361 breast cancer xenografts, compounds related to this compound were shown to inhibit Akt phosphorylation effectively, leading to reduced tumor growth and highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing azetidine-3-carboxylate or pyrazine frameworks. Key differences lie in substituents, synthetic routes, and physicochemical properties.

Key Findings:

Substituent Effects on Reactivity: The 3-chloropyrazine group in the target compound enhances electrophilicity compared to non-halogenated pyrazine derivatives, facilitating nucleophilic aromatic substitution (e.g., in cross-coupling reactions) . Ethyl ester in azetidine-3-carboxylate derivatives improves solubility in organic solvents, as seen in analogs like ethyl 2-oxo-3-phenylazetidine-3-carboxylate .

Synthetic Challenges :

- Azetidine rings are prone to ring strain, requiring mild conditions for functionalization. For example, the synthesis of ethyl 1-(1,3-difluoropropan-2-yl)azetidine-3-carboxylate uses nucleophilic substitution under controlled temperatures to avoid ring opening .

- In contrast, pyrazine-containing analogs (e.g., N-[1-(3-chloropyrazin-2-yl)ethyl]benzamide derivatives) employ microwave-assisted cyanation or palladium-catalyzed cross-coupling for efficient functionalization .

The 3-chloro group on pyrazine may mimic bioisosteres like trifluoromethyl in benzamide derivatives, which show enhanced binding affinity in enzyme inhibition assays .

Physicochemical and Crystallographic Insights

- Conformational Analysis: Azetidine rings often adopt puckered conformations to alleviate ring strain.

- Hydrogen Bonding: The ester carbonyl and pyrazine nitrogen may participate in hydrogen-bonding networks, as observed in similar triazolopyrazinone derivatives ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.